molecular formula C10H24O2Si B8264113 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol

Cat. No.: B8264113
M. Wt: 204.38 g/mol
InChI Key: IDVMUAUNSVBVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol primarily undergoes reactions typical of silyl ethers. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:

Mechanism of Action

The mechanism by which 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol exerts its effects is primarily through the stabilization of hydroxyl groups. The TBDMS group forms a strong bond with the oxygen atom, protecting it from unwanted reactions. This stabilization is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is unique due to its balance of stability and ease of removal. The TBDMS group is significantly more stable than trimethylsilyl groups, making it suitable for reactions that require harsh conditions. At the same time, it can be removed relatively easily compared to bulkier silyl protecting groups .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMUAUNSVBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methylpropane-1,2-diol (1.08 g, 12.0 mmol, 1.0 equiv) in DCM (40 mL) under argon was cooled to 0° C. TEA (2.50 mL, 18.0 mmol, 1.5 equiv), DMAP (75.0 mg, 0.600 mmol, 0.05 equiv), and TBSCl (2.00 g, 13.2 mmol, 1.1 equiv) were added sequentially, and the reaction was allowed to warm up to ambient temperature overnight. Complete conversion of reactant to product was confirmed by TLC eluted with EtOAc and visualized with KMnO4. The solvent was removed in vacuo, and the residue was partitioned between water and EtOAc. The aqueous layer was extracted with EtOAc 2×, and the combined organics were dried with Na2SO4, filtered, and concentrated to provide 1-(tertbutyldimethylsilyloxy)-2-methylpropan-2-ol (2.05 g, 84%) as a light brown oil that was used without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.